The synthesis of Boc-HyNic PEG4 acid typically involves the following steps:
Boc-HyNic PEG4 acid features a molecular structure characterized by:
The molecular formula can be represented as , where , , , and correspond to the specific counts derived from the structural components. The exact molecular weight will depend on the length of the PEG chain used.
Boc-HyNic PEG4 acid participates in several key chemical reactions:
The mechanism of action for Boc-HyNic PEG4 acid primarily revolves around its ability to form stable covalent bonds with biomolecules through hydrazone linkages. Upon reaction with an aldehyde-containing molecule, the hydrazine group of HyNic forms a hydrazone bond, effectively linking two entities together. This reaction is reversible under acidic conditions, allowing for potential release mechanisms in therapeutic applications.
The presence of the PEG spacer enhances solubility and reduces aggregation, making it suitable for use in biological systems where solubility can be a limiting factor .
Boc-HyNic PEG4 acid exhibits several notable physical and chemical properties:
These properties make Boc-HyNic PEG4 acid an advantageous compound for various biochemical applications.
Boc-HyNic PEG4 acid has diverse applications in scientific research and development:
Solid-phase peptide synthesis (SPPS) employing fluorenylmethyloxy carbonyl (Fmoc) chemistry is the cornerstone for synthesizing Boc-HyNic PEG4 acid derivatives. The process initiates with Sieber amide resin or Rink amide resin, where the C-terminus of the PEG4 spacer is anchored. The tert-butyloxycarbonyl (Boc) group protects the hydrazinonicotinamide (HyNic) moiety during backbone assembly, leveraging its stability against piperidine (20%) used for Fmoc deprotection [4] [6].
Key synthetic steps include:
Table 1: Optimization Parameters for SPPS of Boc-HyNic PEG4 Acid
| Parameter | Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Reagent | HATU vs. DIC | HATU improves yield by 15-20% |
| Temperature | 25°C vs. 40°C | >40°C causes HyNic degradation |
| Boc Deprotection | Not required until final step | Preserves HyNic integrity |
| Cleavage Cocktail | TFA:TIS:H₂O (95:2.5:2.5) | >99% resin liberation |
Post-synthesis, reverse-phase HPLC purifies the crude product, with acetonitrile/water gradients yielding >98% purity. The Boc group remains intact until bioconjugation, preventing undesired reactions at the hydrazine site [4] [10].
Orthogonal protection is critical to prevent side-reactions during synthesis. The Boc group on HyNic exhibits stability toward piperidine (Fmoc removal) and hydrazine-based deprotection (e.g., ivDde cleavage), while the PEG4 chain’s terminal carboxylic acid is protected as tert-butyl ester to resist nucleophilic attack [4] [6].
Protection Workflow:
Orthogonality Validation:Mass spectrometry confirms no cross-deprotection: Boc-HyNic PEG4 acid shows m/z = 1146.355 [M+H]⁺ pre-TFA and m/z = 1046.28 [M+H]⁺ post-TFA, indicating selective Boc removal [4] [7].
The carboxylic acid terminus of Boc-HyNic PEG4 acid enables directed bioconjugation via amide or ester bonds. Key strategies include:
Carbodiimide-Mediated Activation:1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) converts the acid to NHS ester (t₁/₂ = 4–5 hours in pH 7.4 buffer). This reacts with lysine ε-amines on antibodies (e.g., trastuzumab) to form stable amides, achieving >90% conjugation efficiency [2] [3].
Click Chemistry Applications:The terminal acid is modified to azide via acyl diazide intermediates for strain-promoted alkyne-azide cycloaddition (SPAAC). For instance, Boc-HyNic-PEG4-azide facilitates copper-free conjugation to DBCO-modified peptides, minimizing metal-induced toxicity [2] [9].
Site-Specific Conjugation:
Table 2: Bioconjugation Efficiency of Activated Boc-HyNic PEG4 Acid
| Activation Method | Target Biomolecule | Conjugation Yield | Application Example |
|---|---|---|---|
| EDC/NHS | Antibodies | 90–95% | SPECT probes [1] |
| NHS ester pre-formed | Peptides | 85–90% | RGD-cyclized peptides [3] |
| Azide-alkyne | Oligonucleotides | 75–80% | PROTACs [10] |
The tetraethylene glycol (PEG4) spacer balances hydrophilicity, steric effects, and pharmacokinetics. Compared to shorter (PEG2) or longer (PEG6) spacers, PEG4 minimizes renal clearance while maximizing target binding:
Solubility and Aggregation Studies:
Binding Affinity:PEG4 spacers maintain integrin αvβ3 binding (IC₅₀ = 37 ± 2 nM for HYNIC-PEG4-RGD2) by distancing the HyNic-chelator complex from the pharmacophore. Shorter spacers (e.g., Gly₃) increase IC₅₀ to 85 ± 2 nM due to steric hindrance [1] [3].
Pharmacokinetic Impact:
Design Rule: PEG4 (molecular weight = 194 Da) optimizes the trade-off between linker rigidity (entropy loss = 8–10 kcal/mol) and target accessibility [10].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0